H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH
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Overview
Description
The compound H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH is a peptide composed of the amino acids lysine, asparagine, alanine, histidine, lysine, lysine, glycine, and glutamine. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can affect the histidine and lysine residues.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol, beta-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Scientific Research Applications
H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may influence cellular signaling pathways, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A shorter peptide with similar lysine and glycine residues.
H-Gly-His-Lys-OH: Contains histidine and lysine, similar to .
H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH: Another peptide with lysine and glycine, but with additional acidic residues.
Uniqueness
H-Lys-Asn-Ala-His-Lys-Lys-Gly-Gln-OH: is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
826990-30-1 |
---|---|
Molecular Formula |
C38H67N15O11 |
Molecular Weight |
910.0 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H67N15O11/c1-21(48-36(61)28(17-30(44)55)53-33(58)23(42)8-2-5-13-39)32(57)52-27(16-22-18-45-20-47-22)37(62)51-25(10-4-7-15-41)35(60)50-24(9-3-6-14-40)34(59)46-19-31(56)49-26(38(63)64)11-12-29(43)54/h18,20-21,23-28H,2-17,19,39-42H2,1H3,(H2,43,54)(H2,44,55)(H,45,47)(H,46,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,58)(H,63,64)/t21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
JDQUXGSGRSWEAN-YFJYPRTLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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